Product packaging for Acorone(Cat. No.:CAS No. 10121-28-5)

Acorone

Cat. No.: B159258
CAS No.: 10121-28-5
M. Wt: 236.35 g/mol
InChI Key: AGUISGUERLMHFF-PKIAMQTDSA-N
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Description

Acorone is a sesquiterpene compound identified as a constituent of the essential oil derived from the rhizomes of the Acorus calamus L. plant (Sweet Flag) . It belongs to the class of organic compounds known as acorane sesquiterpenoids and has the molecular formula C15H24O2 . The compound is characterized as a 2,9-acoranedione . Plants from the Acorus genus, particularly Acorus calamus , have a long history of use in traditional medicine and are known to contain a diverse profile of bioactive metabolites, including various terpenoids and phenylpropanoids . While the essential oil of Acorus calamus has been studied for various pharmacological activities such as antioxidant, anti-inflammatory, and antimicrobial effects, specific and detailed research on the biological activity, mechanism of action, and research applications of the isolated this compound molecule is not fully elucidated in the available scientific literature . The primary research value of this compound currently lies in its role as a chemical reference standard and a natural product isolate for phytochemical studies. Researchers may use it to standardize plant extracts, investigate the biosynthetic pathways of sesquiterpenes in Acorus species, or explore its potential interactions with other bioactive compounds. Further investigation is required to define its specific applications and mechanisms in biological research. This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O2 B159258 Acorone CAS No. 10121-28-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10121-28-5

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(1S,4R,5S,8R)-1,8-dimethyl-4-propan-2-ylspiro[4.5]decane-3,9-dione

InChI

InChI=1S/C15H24O2/c1-9(2)14-12(16)7-11(4)15(14)6-5-10(3)13(17)8-15/h9-11,14H,5-8H2,1-4H3/t10-,11+,14+,15+/m1/s1

InChI Key

AGUISGUERLMHFF-PKIAMQTDSA-N

SMILES

CC1CCC2(CC1=O)C(CC(=O)C2C(C)C)C

Isomeric SMILES

C[C@@H]1CC[C@]2(CC1=O)[C@H](CC(=O)[C@@H]2C(C)C)C

Canonical SMILES

CC1CCC2(CC1=O)C(CC(=O)C2C(C)C)C

Origin of Product

United States

Occurrence and Isolation Methodologies of Acorone

Natural Sources and Distribution of Acorone

This compound has been identified in various natural sources, primarily plants. Its occurrence contributes to the complex chemical profiles of these species.

Isolation from Acorus calamus L. (Sweet Flag)

Acorus calamus L., commonly known as sweet flag, is a perennial, aromatic herb widely distributed in the northern temperate and subtropical regions of Asia, North America, and Europe. nih.govmaxapress.comsdiarticle5.com The rhizomes of A. calamus are a significant source of this compound and other sesquiterpenes. niscpr.res.innih.gov

Early studies reported the isolation of this compound and isoacorones from the oil of Acorus calamus L. rhizomes. niscpr.res.in More recent phytochemical investigations of A. calamus rhizome extracts have also identified this compound as one of the major compounds present. maxapress.compoltekkes-malang.ac.idresearchgate.net For instance, a study on the purified methanolic extract of A. calamus identified this compound among the five largest phytochemicals. researchgate.net Another study isolating compounds from A. calamus rhizome parts identified this compound (ACS05) along with isothis compound (B13761184) (ACS01) and other compounds. maxapress.com The essential oil composition of A. calamus can vary, with some chemotypes being rich in acorenone (an isomer of this compound) as the major constituent. mdpi.com

Occurrence in Pereskia aculeata Muller

Pereskia aculeata Muller, a climbing species native to South America belonging to the Cactaceae family, has also been identified as a source of this compound. nih.govresearchgate.netstuartxchange.org Studies on the essential oil composition of the leaves of P. aculeata have shown this compound to be a significant component. nih.govresearchgate.netstuartxchange.org In one analysis, oxygenated sesquiterpenes were the main constituents of the essential oil (44.92%), with this compound being the main compound within this group, present at a concentration of 30.0%. nih.govresearchgate.net

Table 1: Essential Oil Composition of Pereskia aculeata Leaves

CompoundPercentage (%)
This compound30.0
(Z,Z)-methyl-4,6-hexadecadiene16.34
1-nonadecen-ol6.18
(5E,9E)-farnesyl acetone5.70
Other compounds31.81
Total Identified Compounds91.03

*Data compiled from search results nih.govresearchgate.net.

It is worth noting that the essential oil content and composition in P. aculeata leaves can exhibit variation depending on environmental conditions, plant age, harvesting method, and isolation technique. researchgate.netnih.gov

Other Biological Sources of Acorane-Type Sesquiterpenes

Beyond Acorus calamus and Pereskia aculeata, acorane-type sesquiterpenes have been isolated from a variety of other natural sources. These include the essential oils of the woods of Juniperus rigida and Juniperus chinensis, and Australian sandalwood oil from Santalum spicatum. rsc.org Another acorane derivative has been reported from Calea prunifolia. wikidata.orgwikidata.org These findings indicate a broader distribution of the acorane skeletal class in the plant kingdom.

Research Methodologies for this compound Extraction and Purification

The isolation and purification of this compound from complex plant matrices require specific extraction and chromatographic techniques to obtain the compound in a pure form for further study.

Advanced Chromatographic Separation Techniques

Chromatography plays a crucial role in the separation and purification of this compound from plant extracts. Various chromatographic methods are employed, often in combination, to isolate specific compounds from the complex mixture of secondary metabolites present in plant materials.

Studies on Acorus calamus have utilized column chromatography with silica (B1680970) gel for the purification of compounds, including this compound and isothis compound, from rhizome extracts. maxapress.com Thin-layer chromatography (TLC) is also used as an analytical technique in the process of isolating compounds. maxapress.com Gas chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable tools for the analysis of volatile and semi-volatile compounds like this compound, allowing for identification and quantification. sciengine.comessencejournal.comresearchgate.netnist.gov High-Performance Liquid Chromatography (HPLC) is another advanced technique used for the separation and quantitative analysis of phytochemicals. essencejournal.com LC-MS profiling has been used in the analysis of methanolic extracts of A. calamus, which contain this compound. poltekkes-malang.ac.id

The selection of stationary and mobile phases in chromatography is critical for achieving effective separation based on the chemical properties of this compound and other compounds in the extract. For GC analysis of this compound, a capillary column with a non-polar active phase like CP Sil 8 CB has been reported. nist.gov

Optimized Sample Preparation Protocols for this compound Isolation

Effective sample preparation is a crucial initial step before chromatographic analysis and isolation. This involves processes to extract the desired compounds from the plant matrix and remove interfering substances.

Common extraction methods for phytochemicals from plant materials include maceration, percolation, and Soxhlet extraction. essencejournal.com More advanced techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are also employed to improve extraction efficiency, reduce extraction time, and require less solvent. poltekkes-malang.ac.idessencejournal.comorganomation.com For instance, sequential microwave-ultrasound assisted extraction has been explored for extracting compounds from plant material. poltekkes-malang.ac.id Hydrodistillation is a method used for obtaining essential oils, which can contain this compound, from plant parts like the leaves of Pereskia aculeata or rhizomes of Acorus calamus. mdpi.comnih.govresearchgate.net

Following initial extraction, further sample preparation steps may involve concentrating the extract under reduced pressure and partitioning with different solvents to enrich the target compounds. maxapress.com The choice of solvent systems for extraction and partitioning is guided by the solubility characteristics of this compound.

Table 2: Examples of Extraction and Analytical Techniques Mentioned

TechniqueApplicationSource Examples
MacerationTraditional extraction methodGeneral phytochemical screening essencejournal.com
HydrodistillationEssential oil extractionPereskia aculeata leaves nih.govresearchgate.net, Acorus calamus rhizomes mdpi.com
Microwave-Assisted Extraction (MAE)Efficient extraction with reduced time and solventGeneral phytochemical extraction poltekkes-malang.ac.idessencejournal.com
Ultrasound-Assisted Extraction (UAE)Efficient extraction with reduced time and solventGeneral phytochemical extraction poltekkes-malang.ac.idessencejournal.com
Column Chromatography (Silica Gel)Purification of compounds from extractsAcorus calamus rhizome extracts maxapress.com
Thin-Layer Chromatography (TLC)Analytical technique for monitoring separationAcorus calamus rhizome extracts maxapress.com
Gas Chromatography (GC)Separation and analysis of volatile/semi-volatile compoundsAcorus calamus extracts sciengine.comnist.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantification of volatile/semi-volatile compoundsAcorus calamus extracts sciengine.comresearchgate.net, Pereskia aculeata essential oil researchgate.net
High-Performance Liquid Chromatography (HPLC)Separation and quantitative analysis of phytochemicalsGeneral phytochemical analysis essencejournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS)Profiling of compounds in extractsAcorus calamus methanolic extract poltekkes-malang.ac.id

The optimization of sample preparation protocols, including extraction methods and subsequent clean-up steps, is essential to obtain extracts suitable for advanced chromatographic analysis and the successful isolation of this compound.

Acorone Structural Elucidation and Stereochemical Investigations

Methodological Evolution in Acorone Structure Determination

The determination of this compound's structure evolved through several stages, beginning with classical chemical methods and progressing to advanced spectroscopic and diffraction techniques.

Early Chemical Degradation and Spectroscopic Approaches

Initial efforts to elucidate the structure of this compound relied heavily on chemical degradation studies and early spectroscopic techniques. Sorm and co-workers first proposed a structure for this compound in 1956 using a "very lengthy chemical procedure" tdl.org. This process involved selective reduction of the six-membered ring carbonyl, sulfur-catalyzed aromatization-rearrangements, and other high-temperature degradation experiments tdl.org. Oxidative degradation of acorenone, a related compound, was also employed, yielding a diacid that helped establish the position of the carbonyl group tdl.org. Classical degradation methods played a role in early structural investigations of this ring system msu.edu.

Definitive Confirmation by Single Crystal X-ray Diffraction Analysis

While chemical methods provided initial insights, the definitive confirmation of this compound's constitution and, crucially, its stereochemistry was achieved through single-crystal X-ray diffraction analysis poltekkes-malang.ac.idpharmacompass.com. This powerful technique allows for the determination of the precise three-dimensional arrangement of atoms within a crystalline substance, including unit cell dimensions, bond lengths, bond angles, and atomic positions spbu.rucarleton.eduuni-ulm.de.

For this compound, the X-ray crystal structure determination was performed on a derivative, specifically this compound p-bromophenylsulphonylhydrazone rsc.orgrsc.orguvic.ca. Crystals of this derivative were found to be monoclinic, belonging to space group P2₁ rsc.orgrsc.org. The analysis established the stereochemistry of the molecule rsc.orgrsc.org. Notably, the cyclohexane (B81311) ring in the this compound p-bromophenylsulphonylhydrazone derivative was found to adopt a chair conformation with the methyl group at C(8) in an axial position in the solid state rsc.orgrsc.org. This contrasted with solution studies (optical rotatory dispersion) which suggested a predominantly equatorial conformation for the methyl group at C(8) in this compound itself in solution rsc.org. The X-ray analysis provided unambiguous evidence for the relative and absolute configuration of the molecule in the crystalline state rsc.orgrsc.org.

Advanced Spectroscopic Techniques for this compound Structure Elucidation

Modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in the research and structural characterization of this compound and related compounds pharmacompass.comnih.govchrom-china.comepfl.chrsc.orghmdb.cahmdb.ca. NMR provides detailed information about the molecular composition, connectivity, and stereochemistry of organic molecules nih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

NMR spectroscopy, in both one and two dimensions, is a fundamental tool for structure elucidation rsc.orgnd.eduamazon.com. It allows chemists to determine the arrangement of atoms by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C nih.gov.

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide essential information about the types of hydrogen and carbon atoms present in a molecule and their immediate electronic environments pharmacompass.comhmdb.canih.govnd.edu. ¹H NMR spectra show signals for each distinct type of hydrogen atom, with their chemical shifts, splitting patterns, and integration providing clues about their connectivity and neighboring groups hmdb.cahmdb.ca. ¹³C NMR spectra provide signals for each unique carbon atom, with chemical shifts indicating the hybridization and functional group environment of each carbon hmdb.cahmdb.caspectrabase.comoregonstate.edu. While specific detailed 1D NMR data tables for this compound were not found in the provided search results, the application of these techniques is standard in acorane research thieme-connect.de.

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, either through chemical bonds or through space, offering more comprehensive structural information and aiding in the assignment of complex spectra pharmacompass.comepfl.chhmdb.caresearchgate.netnd.eduresearchgate.netharvard.edu.

COSY (COrrelation SpectroscopY): This homonuclear 2D NMR experiment reveals correlations between protons that are coupled to each other through two or three bonds, helping to establish proton-proton connectivity networks within the molecule epfl.chnd.eduresearchgate.netharvard.eduprinceton.edu.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D NMR experiment shows correlations between protons and the carbon atoms to which they are directly attached (through one bond) epfl.chresearchgate.netnd.eduresearchgate.netprinceton.edu. Edited HSQC experiments can distinguish between CH/CH₃ and CH₂ groups epfl.ch.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear 2D NMR experiment reveals correlations between protons and carbon atoms that are separated by two to four (or sometimes five) bonds epfl.chresearchgate.netnd.eduresearchgate.netprinceton.edu. HMBC correlations are particularly useful for identifying quaternary carbon atoms and establishing connectivity across multiple bonds, which is crucial for assembling structural fragments epfl.chresearchgate.net.

NOESY (Nuclear Overhauser Effect SpectroscopY): This homonuclear 2D NMR experiment provides information about through-space correlations between protons that are in close spatial proximity (typically within 5-7 Å), regardless of whether they are coupled through bonds epfl.chnd.eduresearchgate.netharvard.eduprinceton.edu. NOESY correlations are invaluable for determining the relative stereochemistry and conformation of a molecule epfl.chresearchgate.net.

Mass Spectrometry (MS) Applications in this compound Structural Analysis

Mass spectrometry plays a crucial role in the structural analysis of this compound and related compounds, primarily by providing information about the molecular weight and fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the molecule, confirming its molecular formula. univ-bouira.dztdl.orgiucr.org For instance, HRMS data has been reported for synthetic intermediates in this compound total synthesis studies, aiding in confirming their structures and molecular formulas. univ-bouira.dz

The fragmentation pattern observed in the mass spectrum provides insights into the connectivity of atoms within the this compound structure. Characteristic cleavages of bonds within the spirocyclic system and around the carbonyl groups can generate fragment ions whose masses help piece together the molecular architecture. While specific detailed fragmentation pathways for this compound were not extensively detailed in the provided search results, the general application of MS in analyzing complex natural products, including LC-MS profiling of Acorus calamus extracts, underscores its importance in identifying and characterizing this compound within complex mixtures. tdl.orgiucr.org

Integration of Multi-Modal Spectroscopic Data for Complex this compound Structures

The complete structural elucidation of complex molecules like this compound necessitates the integration of data from multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, HMBC, and NOESY), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information that, when combined, allows for the comprehensive determination of a molecule's structure.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework, functional groups, and connectivity through chemical shifts, coupling constants, and correlations observed in 2D experiments. tdl.orgiucr.org IR spectroscopy helps identify the presence of key functional groups, such as the carbonyl groups in this compound, through characteristic absorption frequencies. univ-bouira.dztdl.orgiucr.org Mass spectrometry confirms the molecular weight and provides crucial fragmentation data that supports the structural assignments made by NMR and IR. univ-bouira.dztdl.orgiucr.org The integration of these data sets, often facilitated by computer-assisted structure elucidation (CASE) software for complex cases, is essential for confidently determining the planar structure and often provides initial insights into the stereochemistry.

Elucidation of Absolute and Relative Stereochemistry of this compound and Related Spirocycles

The spirocyclic nature of this compound introduces significant stereochemical complexity, with multiple stereogenic centers. The elucidation of both the relative and absolute stereochemistry was a critical step in fully characterizing this compound and its isomers. univ-bouira.dzmdpi.com Early investigations into the stereochemistry of this compound involved extensive chemical degradation experiments and correlation with compounds of known stereochemistry, such as cedrene, which was isolated from the same natural source. univ-bouira.dzmdpi.com This approach provided initial insights into the spatial arrangement of substituents.

The absolute stereochemistry of this compound was definitively established later through single-crystal X-ray diffraction analysis of a suitable derivative. univ-bouira.dzmdpi.com X-ray crystallography remains a powerful tool for the unambiguous determination of absolute configuration when suitable crystals can be obtained.

Stereoisomeric Forms: this compound, Isothis compound (B13761184), and Neo-acorone

From Acorus calamus, three stereoisomeric ketones with the molecular formula C₁₅H₂₄O₂ were isolated and initially named this compound, isothis compound, and neo-acorone. univ-bouira.dzmdpi.com These compounds were found to be stereoisomers, differing in the spatial arrangement of atoms. mdpi.com

This compound and isothis compound were reported to be epimers, differing in configuration at an epimerizable carbon adjacent to one of the carbonyl groups. mdpi.com Treatment of either this compound or isothis compound with alkali yielded an equilibrium mixture of the two, indicating their interconvertibility under basic conditions. mdpi.com This equilibrium mixture was reported to contain approximately 68% this compound and 32% isothis compound, based on their specific rotations. mdpi.com

Neo-acorone was also isolated and characterized, with a reported melting point of 83-84°C and a specific rotation of +126.9°. mdpi.com Initially considered a distinct stereoisomer, later work suggested that what was referred to as neo-acorone might be a mixture of this compound and another stereoisomer, sometimes referred to as cryptothis compound. However, crystallographic data has been reported for crystals identified as neo-acorone, indicating a specific space group (P2₁2₁2₁), distinct from isothis compound (P2₁2₁2₁) and this compound (P2₁).

The reported specific rotations for these isomers are:

this compound: [α]²⁶D +139.4° (ethanol, c = 2.19) mdpi.com

Isothis compound: [α]²⁶D -92.4° (ethanol, c = 3.72) mdpi.com

Neo-acorone: [α]D +126.9° mdpi.com

These distinct optical rotations further highlight their nature as stereoisomers.

Stereochemical Assignment Strategies and Correlations

The stereochemical assignment of this compound and its isomers has been achieved through a combination of methods. Early structural proposals and relative stereochemistry were based on extensive chemical degradation studies and the principle of the isoprene (B109036) rule, common in terpene chemistry. mdpi.com Correlation with compounds of known stereochemistry, such as cedrene, also played a role in establishing the absolute configuration in the initial studies. univ-bouira.dzmdpi.com

The definitive determination of the absolute stereochemistry of this compound was achieved through single-crystal X-ray diffraction analysis of a derivative, providing an unambiguous 3D structural assignment. univ-bouira.dzmdpi.com

Spectroscopic methods have also been crucial in assigning and confirming the stereochemistry. NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations, provides valuable information about the relative spatial proximity of protons, aiding in the assignment of relative configurations. Circular Dichroism (CD) spectroscopy has been used to study the stereochemistry of this compound and its isomers, providing information about their chiral properties and contributing to the assignment of absolute configurations, often by comparison with known compounds or theoretical calculations. The epimerization observed between this compound and isothis compound under basic conditions provided a chemical correlation linking the stereochemistry of these two isomers. mdpi.com

Acorone Chemical Synthesis and Advanced Synthetic Strategies

Historical Overview of Acorone Total Synthesis Endeavors

Following the structural elucidation of this compound, several research groups embarked on its total synthesis. Early endeavors aimed at constructing the spiro[4.5]decane core, a defining feature of this compound. In 1977, Dolby and McCrae reported a synthesis of this compound and isoacorones starting from an isoprene-acrolein Diels-Alder adduct, utilizing a spirodienone intermediate. niscpr.res.in A similar strategy was employed by Martin and Chou in 1978 for the total synthesis of (±)-acorone and isoacorones, also proceeding through a spirodienone intermediate. niscpr.res.in These early syntheses often involved intramolecular base-catalyzed aldol (B89426) cyclizations as a key step in forming the spirocycle. rsc.orgcore.ac.uk

Key Methodologies in this compound Synthetic Chemistry

The synthesis of this compound has driven the development and application of various sophisticated synthetic methodologies.

Stereocontrolled Construction of the Spirocyclic Carbon Skeleton

The stereocontrolled construction of the spiro[4.5]decane skeleton is a central theme in this compound synthesis. niscpr.res.in This involves the precise generation of the quaternary spiro atom and the control of relative and absolute stereochemistry at the other chiral centers. Various strategies have been employed to achieve this, often relying on the inherent stereochemical information of starting materials or the use of stereoselective reactions. rsc.orgcore.ac.uk

Intramolecular Aldol Condensation Strategies

Intramolecular aldol condensation has been a frequently utilized strategy for the construction of the spirocyclic system in this compound synthesis. rsc.orgcore.ac.uk This reaction involves the cyclization of a dicarbonyl compound under basic or acidic conditions to form a cyclic β-hydroxy carbonyl compound, which can then undergo dehydration to yield an α,β-unsaturated cyclic ketone. organicchemistrytutor.commasterorganicchemistry.comchemistrysteps.com In the context of this compound synthesis, this cyclization is designed to form one of the rings of the spiro[4.5]decane system, creating the quaternary center at the spiro junction. rsc.orgcore.ac.uk For instance, the Dolby group's 1977 synthesis of (±)-acorone employed an intramolecular base-catalysed aldol cyclisation of a 1,4-cyclohexanedione (B43130) derivative. rsc.org

Ring-Closing Metathesis (RCM) in Spirocyclization

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of cyclic structures, including spirocycles. arkat-usa.orgorganic-chemistry.orgwikipedia.org This transition metal-catalyzed reaction involves the intramolecular coupling of two terminal alkenes to form a cycloalkene and a volatile alkene, typically ethylene. organic-chemistry.orgwikipedia.org RCM offers mild reaction conditions and tolerance for various functional groups, making it suitable for the synthesis of complex molecules like this compound. arkat-usa.orgwikipedia.org A Claisen rearrangement and RCM reaction-based sequence has been developed for the formal total synthesis of this compound and isoacorones, starting from cyclohexane-1,4-dione. niscpr.res.inresearchgate.net

Utilization of Spirodienone Intermediates

Spirodienone intermediates have played a significant role in several synthetic approaches to this compound. niscpr.res.intandfonline.comresearchgate.net These compounds, featuring a cyclohexadienone ring spiro-linked to another ring, provide a convenient scaffold for further functionalization and elaboration to the this compound skeleton. niscpr.res.intandfonline.comresearchgate.net As mentioned earlier, both the Dolby and Martin groups utilized spirodienone intermediates in their early total syntheses of this compound and isoacorones. niscpr.res.in A spirodienone intermediate (e.g., compound 2) has been obtained from tetrahydrotolualdehyde through a sequence involving allylation, Wacker oxidation, and cyclodehydration. tandfonline.comresearchgate.net

Formal Total Syntheses of (±)-Acorone

Formal total synthesis refers to a synthetic route that produces a known intermediate in a previously reported total synthesis. Several formal total syntheses of (±)-acorone have been reported, demonstrating the effectiveness of various synthetic strategies in constructing the acorane core. Srikrishna and coworkers have reported formal total syntheses of (±)-acorone using different methodologies, including an intramolecular aldol condensation of 1,4-cyclohexanedione and a Claisen rearrangement-based approach. sci-hub.sersc.orgias.ac.inresearchgate.net Another formal total synthesis of racemic this compound was achieved using a method involving cyclic ketones, chloromethyl p-tolyl sulfoxide (B87167), and acetonitrile. researchgate.net Additionally, a formal synthesis has been accomplished utilizing a ring-closing metathesis reaction as a key step. researchgate.netiisc.ac.in

Table: Selected Formal Total Syntheses of (±)-Acorone

YearResearch GroupKey MethodologiesIntermediate Synthesized
1996Srikrishna et al.Intramolecular Aldol Condensation of 1,4-cyclohexanedione(±)-Acorone intermediate rsc.org
2000Srikrishna et al.Claisen Rearrangement, Ozonolysis, Intramolecular Aldol CondensationSpirodienone sci-hub.seias.ac.inresearchgate.net
2008Srikrishna & RaoClaisen Rearrangement, RCM(±)-Acorone intermediate niscpr.res.inresearchgate.net
N/AVariousSpirodienone intermediates(±)-Acorone intermediate niscpr.res.intandfonline.comresearchgate.net
N/AN/ACyclic ketones, chloromethyl p-tolyl sulfoxide, acetonitrileRacemic this compound intermediate researchgate.net

Asymmetric Synthesis Approaches for Enantiopure this compound and Analogues

The synthesis of enantiomerically pure spirocyclic compounds, such as this compound and its analogues, presents a significant challenge in organic chemistry, particularly concerning the stereocontrolled construction of the quaternary carbon center at the spiro junction. core.ac.ukrsc.org Despite the complexities, various asymmetric synthetic strategies have been explored to access enantiopure acorane-type sesquiterpenes.

One approach involves the use of chiral starting materials or auxiliaries to induce asymmetry during key cyclization steps. A stereoselective synthesis of acorane-type sesquiterpenes, including the enantiomers of this compound and isothis compound (B13761184), has been achieved starting from R(-)-3-methyl-2-methylenecyclopentanone via a Lewis acid catalyzed Diels-Alder reaction with isoprene (B109036). tdl.org This strategy leverages the inherent chirality of the starting material to control the stereochemistry of the spirocycle formation.

Another method has utilized optically active chloromethyl p-tolyl sulfoxide in a synthesis of spiro[4.n]alkenones. This procedure demonstrated excellent asymmetric induction from the sulfoxide chiral center, leading to enantiomerically pure spiro[4.5]decenone. researchgate.netresearchgate.netacs.orgsemanticscholar.org While this specific work reported a formal total synthesis of racemic this compound, the successful asymmetric induction in the formation of the spiro[4.5]decenone intermediate highlights the potential of this methodology for enantioselective this compound synthesis.

Asymmetric variants of fundamental carbon-carbon bond forming reactions, such as the aldol reaction and Michael addition, have also been investigated for constructing spirocyclic systems. Stereochemical control in aldol reactions can be achieved through the use of chiral aldehyde starting materials, chiral auxiliaries, or catalytic asymmetric methods employing chiral Lewis acids. core.ac.uk While early syntheses of racemic this compound utilized base-catalyzed aldol cyclizations, the principles of asymmetric aldol methodology are applicable to the enantioselective construction of the this compound skeleton. core.ac.ukrsc.org

An enantioselective synthesis of the spirocyclic sesquiterpene (-)-chokol A, an analogue of this compound, involved a tandem asymmetric Michael addition and Dieckmann cyclization. Subsequent transformations of an intermediate in this route, specifically hydroboration and oxidation, yielded an equilibrium mixture containing (-)-acorone and (+)-isothis compound, demonstrating a pathway to access this compound enantiomers through this strategy. researchgate.net

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic systems, including spirocycles. While a formal synthesis of racemic acorones has been achieved using an RCM-based approach, the development of chiral ruthenium and molybdenum catalysts has enabled highly enantiomeric and diastereomeric excesses in RCM reactions, suggesting its potential for asymmetric this compound synthesis. researchgate.net

Although not always directly applied to this compound itself in the surveyed literature, advancements in asymmetric catalysis, such as N-heterocyclic carbene (NHC) organocatalysis, have provided efficient methods for the enantioselective synthesis of various spiroheterocycles and spirocarbocycles through transformations like [3+2] and [4+2] annulations. nih.gov These methodologies, focused on controlling stereochemistry at the spiro center, represent potential avenues for developing novel asymmetric routes to this compound and its analogues.

The development of enantioselective syntheses of spirocyclic natural products and ligands often employs a variety of construction methods, including alkylation, radical cyclization, rearrangements, cycloaddition reactions, and the use of transition metal catalysts, underscoring the diverse strategies applicable to the asymmetric synthesis of this compound and related spirocycles. core.ac.ukrsc.org

Table 1: Examples of Asymmetric Approaches Towards Spirocycles Relevant to this compound Synthesis

Key Asymmetric StepChiral Element UsedProduct Type SynthesizedRelevance to this compound
Lewis acid catalyzed Diels-AlderChiral Cyclopentanone (R(-)-3-methyl-2-methylenecyclopentanone) tdl.orgEnantiomers of γ-acoradiene, δ-acoradiene, this compound, and isothis compound tdl.orgDirect synthesis of this compound enantiomers. tdl.org
Asymmetric Induction in Spiro[4.n]alkenone SynthesisOptically active chloromethyl p-tolyl sulfoxide researchgate.netresearchgate.netacs.orgsemanticscholar.orgEnantiomerically pure spiro[4.5]decenone researchgate.netresearchgate.netIntermediate relevant to this compound skeleton. researchgate.netresearchgate.net
Tandem Asymmetric Michael Addition/Dieckmann CyclizationNot explicitly specified (part of a route to (-)-chokol A) researchgate.net(-)-Acorone and (+)-isothis compound (as equilibrium mixture from intermediate) researchgate.netAccess to this compound enantiomers via an intermediate. researchgate.net
Ring-Closing Metathesis (RCM)Chiral Ru or Mo catalysts (potential) researchgate.netSpirocycles (general) researchgate.netPotential for enantioselective spirocyclization. researchgate.net

Acorone Biosynthesis and Biogenetic Pathway Investigations

Postulated Biogenetic Pathways for Acorane-Type Sesquiterpenes

The biogenetic pathways leading to acorane-type sesquiterpenes involve the cyclization of farnesyl pyrophosphate, followed by a series of enzymatic transformations. The acorane skeleton, a spiro[4.5]decane core, is a key structural feature formed during this process frontiersin.orgnih.gov. Proposed pathways often involve cationic intermediates generated by the action of terpene cyclases on FPP tdl.orgrsc.org.

Proposed Oxidative Fission Mechanisms from Acorane Skeleton

Some compounds structurally related to acorane-type sesquiterpenes are believed to be derived from the acorane skeleton through oxidative fission mechanisms. For instance, compounds like neo-acorane A and acoric acid, isolated from Acorus calamus, are considered nonisoprenoid sesquiterpenoids that may arise from an acorane-type precursor via oxidative cleavage of specific carbon-carbon bonds within the six- or five-membered rings researchgate.netnih.govmdpi.com. Specifically, acoric acid is speculated to be formed via oxidative fission of the single bond between C-1 and C-2 of an acorane-type sesquiterpene researchgate.netnih.govmdpi.com. Neo-acorane A might be biosynthesized through oxidative fission of the C-7 and C-8 single bond, followed by cyclization nih.govmdpi.com. These proposed mechanisms highlight oxidative steps as crucial in diversifying the structures derived from the acorane framework researchgate.netnih.govmdpi.com.

Nonisoprenoid Sesquiterpenoid Biogenesis

While acorane-type sesquiterpenes are typically considered isoprenoid-derived from FPP frontiersin.orgnih.gov, some related compounds found alongside them have been described as nonisoprenoid sesquiterpenoids researchgate.netnih.govmdpi.com. This classification, in the context of compounds like neo-acorane A and acoric acid originating from an acorane skeleton, suggests that while the initial acorane core is formed via the standard isoprenoid pathway, subsequent modifications, such as oxidative fission, can lead to structures that deviate from the strict head-to-tail linkage of isoprene (B109036) units characteristic of many isoprenoids researchgate.netnih.govmdpi.com. This indicates potential new biogenetic pathways operating on the acorane scaffold nih.govmdpi.com.

Enzyme-Mediated Synthesis of Acorane Sesquiterpenes

The biosynthesis of acorane sesquiterpenes is mediated by enzymes, primarily sesquiterpene synthases (also known as terpene cyclases) frontiersin.orgnih.govrsc.org. These enzymes catalyze the cyclization of farnesyl diphosphate (B83284) (FPP) to form the characteristic spiro[4.5]decane core of acorane frontiersin.orgnih.gov. Research has documented enzymatic catalysis for generating the acorane core in both plants and fungi frontiersin.orgnih.gov. For example, in plants, enzymes like EfCAS have been shown to catalyze the cyclization of FPP to produce acorane-type structures such as eupho-acorenols A and B frontiersin.orgnih.gov. Studies on fungi, such as Penicillium bilaiae and Trichoderma species, have also provided evidence for enzyme-mediated biosynthesis of acorane sesquiterpenes frontiersin.orgnih.govrsc.orgresearchgate.net. These enzymes guide the complex cyclization and rearrangement reactions required to form the spirocyclic system from the linear FPP precursor tdl.orgrsc.org.

Mechanistic Investigations of Acorone Biological Activities in Preclinical Research

Neuroprotective Molecular Mechanisms of Acorone and Related Compounds

Attenuation of Neuroinflammation

While direct mechanistic studies specifically on this compound's role in attenuating neuroinflammation are limited in the provided search results, research on Acorus calamus extracts and other constituents like β-asarone provides relevant context. β-asarone, a major volatile oil component of Acorus tatarinowii (a species related to A. calamus), has been shown to suppress the production of pro-inflammatory mediators and cytokines by blocking the NF-κB signaling pathway, thereby preventing the development of neuroinflammatory diseases. researchgate.net High glucose conditions increased the release of interleukin (IL)-1β and IL-18 and upregulated their protein expression and activation of the nuclear factor-kappa B (NF-κB) signaling pathway, whereas β-asarone reversed these effects in ARPE-19 cells. researchgate.net Although these findings pertain specifically to β-asarone, they suggest a potential avenue for investigation into whether this compound might exert similar anti-neuroinflammatory effects through comparable or distinct mechanisms.

Anti-apoptotic Effects

Similar to neuroinflammation, direct mechanistic studies focusing solely on this compound's anti-apoptotic effects were not prominently detailed for this compound specifically within the search results. However, studies on other A. calamus components, such as β-asarone, offer insights into potential mechanisms. β-asarone significantly alleviated cytotoxicity, apoptosis, and DNA damage in high glucose-treated ARPE-19 cells by scavenging reactive oxygen species (ROS) generation. researchgate.net It also attenuated the excessive accumulation of lactate (B86563) dehydrogenase and mitochondrial ROS by increasing the activities of manganese superoxide (B77818) dismutase and glutathione. researchgate.net These findings highlight the potential for A. calamus constituents to protect against apoptosis induced by oxidative stress, suggesting a possible area for future research into this compound's specific anti-apoptotic pathways.

In Vitro and Preclinical In Vivo Investigations of this compound Bioactivity

Acorus calamus extracts and their constituents, including this compound, have been subject to various in vitro and preclinical in vivo investigations to evaluate their bioactivity. nih.govmdpi-res.com

Anti-tumor and Chemopreventive Molecular Targets

Preclinical studies, both in vitro and in vivo, have indicated the anti-tumor and chemopreventive activities of Acorus calamus and its bioactive phytochemicals, particularly α- and β-asarone. scribd.comresearchgate.netmaxapress.com While this compound is mentioned as a constituent of A. calamus extracts that showed activity against cancer cell lines, specific molecular targets for this compound's anti-tumor effects were not explicitly detailed in the provided snippets. maxapress.com However, a study investigating compounds isolated from A. calamus rhizomes for their antimetastatic activity against MDA-MB-231 breast cancer cells identified this compound (ACS05) among the isolated compounds. maxapress.com Although β-asarone (ACS02) and other compounds showed more potent cytotoxicity in this specific study, the presence and isolation of this compound in extracts exhibiting anticancer activity suggest its potential contribution, warranting further investigation into its specific molecular targets in cancer pathways. maxapress.com

Anti-inflammatory and Immunosuppressive Effects

Acorus calamus extracts and essential oils have demonstrated anti-inflammatory and immunosuppressive properties in preclinical studies. nih.govscispace.comenvirobiotechjournals.comgreenpharmacy.inforesearchgate.netjddtonline.info While this compound is a known constituent, the direct contribution and specific mechanisms of this compound to these effects were not extensively detailed in the search results. Studies on A. calamus extracts have shown anti-inflammatory activity, such as the reduction of carrageenan-induced rat paw edema. jddtonline.info Immunomodulatory effects, including the stimulation of phagocytosis in human neutrophils by A. calamus leaf extracts and the prevention of depletion of certain T cell populations and modulation of cytokine levels by rhizome extract and α-asarone in noise-exposed rats, have also been reported. researchgate.net These findings suggest that various components of A. calamus, potentially including this compound, contribute to its immunomodulatory and anti-inflammatory profile.

Antimicrobial and Fungicidal Activities

Acorus calamus has been reported to possess antimicrobial and fungicidal activities. scispace.comscispace.comenvirobiotechjournals.comnih.govsdiarticle5.comresearchgate.netjournalejmp.com Asarone (B600218) is often highlighted as a chief bioactive compound responsible for antifungal properties, potentially by interfering with fungal cell wall synthesis and metabolic processes. sdiarticle5.comjournalejmp.com Methanolic extracts of A. calamus have shown effectiveness against various fungi, including Alternaria solani, Coniophora puteana, Trametes versicolor, and Fusarium oxysporum. sdiarticle5.comjournalejmp.com Essential oils from A. calamus leaves and rhizomes have also exhibited in vitro activity against bacteria and fungi, including Mycobacterium sp., Bacillus subtilis, Fusarium avenacium, and Rhizomucor pusillus. researchgate.net While this compound is a constituent of A. calamus, the specific studies detailing this compound's isolated antimicrobial or fungicidal activity were not prominent in the provided snippets. However, its presence in extracts with such activities suggests it could play a role.

Insulin (B600854) Sensitizing and Antidiabetic Potential

Preclinical investigations have explored the insulin sensitizing and antidiabetic potential of Acorus calamus extracts and certain constituents. nih.govscispace.comscispace.comenvirobiotechjournals.comusk.ac.idphytojournal.com An ethyl acetate (B1210297) fraction of Acorus calamus has shown significant insulin sensitizing activity in vitro and in vivo, comparable to rosiglitazone. usk.ac.idphytojournal.com While this compound is listed as a compound present in A. calamus, the search results did not provide specific details on this compound's direct contribution to insulin sensitization or antidiabetic effects. However, in silico studies have suggested that several active compounds from A. calamus, including α-asarone, β-asarone, acoranon, acoramon, and acoradin, have the potential to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting a possible mechanism for antidiabetic effects. usk.ac.id Further research is needed to clarify this compound's specific role and mechanisms in the context of insulin sensitization and diabetes.

Insecticidal and Allelopathic Properties

Acorus calamus rhizomes and their constituents, including this compound, have demonstrated insecticidal activity. The essential oil of A. calamus rhizomes has shown strong insecticidal toxicity against the booklouse (Liposcelis bostrychophila). nih.gov While other compounds like (E)-methylisoeugenol were identified as major contributors to the contact insecticidal activity against booklice, the essential oil contains a variety of sesquiterpenes, including this compound. nih.govmdpi.comnih.gov The plant's effectiveness in killing insect pests in stored rice has been noted, considered potentially better than chemicals due to a lack of residual effect. tandfonline.comtandfonline.com The root is also traditionally used as an insecticide and for protection from insect attacks. tandfonline.comtandfonline.com

In addition to insecticidal properties, Acorus calamus essential oils have exhibited allelopathic effects. researchgate.net Allelopathic testing of the rhizome oil showed inhibition of seed germination of Lactuca sativa and Lolium perenne, with IC50 values of 450 µg/mL and 737 µg/mL, respectively. researchgate.net The rhizome essential oil demonstrated stronger seedling growth inhibition of L. perenne than of L. sativa. researchgate.net

Antioxidant Activity

This compound has been reported to possess antioxidant activity. medtextpublications.com Essential oils from Acorus calamus have shown notable antioxidant activities against DPPH and ABTS free radicals. mdpi.com Studies on methanolic extracts of Acorus calamus rhizomes have also reported antioxidant potential, including free radical scavenging activity, ability to chelate ferrous ions, and reducing power. researchgate.netmdpi.com While leaf extracts sometimes show higher phenolic content and certain antioxidant activities, rhizome extracts have demonstrated strong superoxide anion-scavenging activity. researchgate.net The antioxidant potential of A. calamus extracts has been found to increase in a dose-dependent manner. researchgate.net

Anti-tyrosinase Potential

Essential oils from Acorus calamus have shown anti-tyrosinase activity. mdpi.com In vitro analyses demonstrated that ethanolic solutions of A. calamus essential oil exhibited an inhibitory effect against the tyrosinase enzyme. mdpi.com At concentrations ranging from 50 to 1000 µg/mL, the inhibitory effect ranged from 2% to 10% higher compared to another essential oil examined in the same study. mdpi.com Identifying compounds with both antioxidant and anti-tyrosinase activities is considered important for developing natural therapies for hyperpigmentation. mdpi.com

Effects on DNA Replication Mechanisms

Research suggests that Acorus calamus essential oil (SEO), which contains this compound, can induce oxidative stress and DNA replication disruptions in plant root meristem cells. nih.govmdpi.com The application of SEO at IC50 concentration led to cells being prolonged in the G1 phase, a drop in replication activity, and a decrease in EdU incorporation intensity in tested plant species. mdpi.com An increased proportion of cells replicating heterochromatin indicated slowed S-phase progression. mdpi.com These observed effects may be linked to oxidative stress signals and potential damage to organellar DNA during interphase replication, which could indirectly influence the rate of nuclear DNA synthesis. mdpi.com They might also point to replication-associated obstacles within the nucleus requiring resolution. mdpi.com

Computational and In Silico Studies of this compound Interactions

Computational and in silico studies have been utilized to investigate the potential biological activities of compounds from Acorus calamus, including this compound, by analyzing their molecular interactions and binding affinities with target proteins. researchgate.netresearchid.coresearchgate.netugm.ac.idpoltekkes-malang.ac.idugm.ac.idresearchgate.net

Molecular Docking and Ligand-Protein Binding Analysis (e.g., NS3 Protease-Helicase)

Molecular docking studies have explored the interaction of this compound with proteins such as the dengue virus NS3 protease-helicase. researchgate.netresearchid.coresearchgate.netugm.ac.idpoltekkes-malang.ac.idugm.ac.id The NS3 protease-helicase is a ligand-binding site that plays an essential role in viral replication. researchid.cougm.ac.id Studies have shown that this compound, along with other compounds from A. calamus like acoric acid, acoradin, acoronene, and calamendiol, can bind to residues in the RNA helicase domain of the NS3 protease-helicase. researchgate.net Specifically, this compound has been shown to bind to residues including Arg387, Pro431, Lys388, Arg599, Ile365, and His487. researchgate.netpoltekkes-malang.ac.id These interactions are stabilized by hydrophobic and hydrogen bonds. researchgate.net

Molecular docking has also been used to investigate the potential antibacterial activity of Acorus calamus phytocompounds, including this compound, by assessing their binding affinity for bacterial protein targets. researchgate.net

Prediction of Molecular Interactions and Binding Affinities

In silico methods, such as molecular docking using software like Hex 8.0 and AutoDock, have been employed to predict the molecular interactions and binding affinities of this compound with target proteins. researchid.copoltekkes-malang.ac.idugm.ac.idresearchgate.net These studies aim to understand how this compound binds to the active sites of proteins and the strength of these interactions. researchgate.netpoltekkes-malang.ac.id

For example, in the study investigating dengue virus NS3 protease-helicase inhibition, the binding energy of the interaction between this compound and the protein was calculated. poltekkes-malang.ac.id While acoradin exhibited the lowest binding energy in that specific study, indicating potentially stronger binding, this compound and other compounds showed interactions with key residues in the binding site. researchid.copoltekkes-malang.ac.id The binding energy is influenced by intermolecular interactions, including hydrogen bonds and hydrophobic interactions. researchgate.netpoltekkes-malang.ac.id A lower binding energy generally suggests easier interaction between the molecules. poltekkes-malang.ac.id

Computational studies have suggested that this compound, along with other A. calamus phytocompounds like β-cadinene and β-gurjunene, may have strong binding affinity for certain bacterial protein targets, suggesting their potential as drug candidates. researchgate.net

Here is a summary of binding interactions of this compound with NS3 protease-helicase:

Compound Protein Target Interacting Residues Interaction Types Binding Energy (kcal/mol)

Acorone Metabolism and Pharmacokinetic Studies Preclinical/in Vitro Focus

In Vitro Metabolic Transformation Pathways of Acorone Derivatives

Investigating the in vitro metabolic transformation pathways of compounds, including potential this compound derivatives, typically involves incubating the compound with various biological matrices such as liver microsomes, hepatocytes, or S9 fractions from relevant preclinical species (e.g., rat, mouse, dog, monkey) and/or humans. fishersci.atfishersci.ca These systems contain the necessary enzymes to mimic in vivo metabolic processes. The goal is to identify the chemical changes the compound undergoes, such as oxidation, reduction, hydrolysis (Phase I metabolism), and conjugation reactions like glucuronidation, sulfation, or acetylation (Phase II metabolism). fishersci.caeasychem.orgnih.gov

Metabolic transformation can lead to the formation of various metabolites, which may be more or less polar than the parent compound, facilitating their excretion from the body. fishersci.caeasychem.org The specific pathways a compound follows are highly dependent on its chemical structure and the enzymatic machinery present in the incubation system. Studies involving derivatives of parent compounds, such as the acetylated derivatives of deoxynivalenol, have shown that these modifications can influence their metabolic fate and subsequent biological activity. wikipedia.org Similarly, studies on asarone (B600218) isomers have investigated their phase II metabolic pathways, highlighting the role of conjugation reactions. wikipedia.org While the precise in vitro metabolic transformation pathways for this compound derivatives were not specifically identified in the search results, these studies would generally involve incubating the derivatives with in vitro systems and analyzing the resulting transformation products.

Enzymatic Biotransformation Studies

Enzymatic biotransformation studies aim to identify the specific enzymes responsible for the metabolic transformations observed in vitro. A major class of enzymes involved in Phase I metabolism is the cytochrome P450 (CYP) superfamily, known for catalyzing a wide range of oxidation reactions. fishersci.caeasychem.orgmims.comfishersci.com Other enzymes, including flavin-containing monooxygenases (FMOs) and hydrolases, also play significant roles. fishersci.cafishersci.com Phase II metabolism is primarily mediated by transferase enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and N-acetyltransferases (NATs), which conjugate the parent compound or its Phase I metabolites with endogenous molecules. fishersci.camims.com

Characterization of this compound Metabolites in Preclinical Models

Characterization of metabolites involves determining their chemical structure. This is typically achieved using advanced analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). fishersci.camims.comthegoodscentscompany.comnih.gov High-resolution mass spectrometry can provide accurate mass measurements, aiding in determining the elemental composition of metabolites. fishersci.ca Further structural elucidation can be performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, especially when sufficient quantities of isolated metabolites are available. thegoodscentscompany.com

In the context of preclinical models, metabolite characterization can be performed on biological samples (e.g., plasma, urine, tissue extracts) obtained from in vivo studies in laboratory animals dosed with the compound. mims.comthegoodscentscompany.comwikipedia.orgpoltekkes-malang.ac.id Metabolite profiling, which involves the comprehensive measurement of metabolites in a biological system, can also be applied in preclinical studies to understand the metabolic fate of a compound and identify potential biomarkers. uni.luctdbase.org While the search results mentioned the use of preclinical models and the formation of metabolites in vivo for compounds including this compound and isoacorones in a general context wikipedia.org, detailed characterization of specific this compound metabolites in these models was not provided. The techniques described represent the standard methods used in preclinical research to characterize metabolites, whether generated in vitro or isolated from in vivo preclinical studies.

Analytical Methodologies for Acorone Research

Quantitative and Qualitative Analytical Methods for Acorone Detection

Quantitative analysis aims to determine the precise amount or concentration of a substance, while qualitative analysis focuses on identifying the presence or absence of a substance and understanding its chemical properties. vedantu.comcapitalresin.comsolubilityofthings.com Both approaches are fundamental in the study of this compound. Qualitative techniques identify specific compounds or functional groups, while quantitative methods provide precise measurements crucial for various applications. capitalresin.comsolubilityofthings.com

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. thermofisher.comwikipedia.org This technique is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. thermofisher.comlucideon.com GC separates complex mixtures into individual components based on their boiling points and polarity, while the mass spectrometer ionizes and fragments these components, measuring their mass-to-charge ratio (m/z) to provide structural information and aid in identification. thermofisher.com

GC-MS can be used for both qualitative and quantitative analysis of compounds. lucideon.comtechnologynetworks.com For quantification, GC-MS determines the concentration of known compounds by comparing their relative concentrations among the atomic masses in the generated spectrum. wikipedia.orglucideon.com Identification is based on comparing the retention time of peaks in a sample to those of known standards and using the mass spectrum for confirmation. technologynetworks.com While GC alone relies on retention time for identification, which can be problematic for co-eluting compounds, the hyphenation with MS provides an additional layer of confirmation using the mass spectrum. wikipedia.orgtechnologynetworks.com

GC-MS has been applied in the analysis of compounds found in Acorus calamus L., the plant source where this compound is found. Studies have utilized GC-MS for metabolite profiling and the analysis of secondary metabolites in plants. mdpi.com The technique is robust and allows for library searches of spectra produced by electron ionization. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is another widely used hyphenated technique that couples the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. wikipedia.org LC-MS is particularly useful for analyzing a wide range of compounds, including those that are not volatile or thermally stable, making it complementary to GC-MS. wikipedia.orgnih.gov

LC-MS has been employed for the phytochemical analysis of Acorus calamus L. extracts. One study utilized LC-MS to analyze the chemical constituents in a methanolic extract of A. calamus L. rhizome, identifying 98 phytochemical compounds, including this compound as a predominant compound. researchgate.netresearchgate.net LC-MS profiling allows for the investigation of the chemical composition of complex samples and is suitable for metabolomics studies due to its broad coverage of various chemicals. wikipedia.orgresearchgate.net

The LC-MS approach involves separating components of a mixture using liquid chromatography, followed by mass spectrometry to obtain spectral information for identification or confirmation of separated components. wikipedia.org This synergistic combination enhances the capabilities of both techniques. wikipedia.org

Advanced Techniques for this compound Metabolite and Derivative Analysis

Beyond standard GC-MS and LC-MS, more advanced techniques offer enhanced capabilities for the comprehensive analysis of this compound metabolites and derivatives.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation of compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.comuni-rostock.denih.gov This precision is crucial for identifying unknown compounds and confirming the identity of targeted species in complex samples. bioanalysis-zone.com

HRMS instruments, such as Orbitraps and Fourier Transform Ion Cyclotron Resonance Mass Spectrometers (FT-ICR MS), offer high mass resolving power and accuracy. uni-rostock.denih.gov This allows for the resolution of signals with the same nominal mass, facilitating the identification of thousands of species in a single spectrum, sometimes without prior separation. uni-rostock.de HRMS is valuable in metabolomics and drug development for determining exact molecular formulas. nih.govlabmanager.com

While HRMS provides high precision, it's important to note that measuring exact mass alone cannot distinguish isomers. bioanalysis-zone.com However, compared to conventional mass spectrometry, HRMS offers additional information that aids in confirming targeted species and identifying unknowns. bioanalysis-zone.com

Hyphenated Analytical Techniques

Hyphenated techniques involve the online coupling of two or more different analytical techniques, typically a separation technique with a spectroscopic detection method, to solve complex analytical problems. chromatographytoday.comecronicon.netnih.govajrconline.org These combinations enhance analytical performance by improving resolution, sensitivity, and decreasing analysis time. ajrconline.org

Examples of hyphenated techniques include GC-MS, LC-MS, LC-NMR, and CE-MS. chromatographytoday.comnih.govsaspublishers.com The coupling of separation and detection allows for simultaneous separation and quantification, leading to more comprehensive analysis. chromatographytoday.comecronicon.net Hyphenated techniques are widely used in the analysis of complex matrices, including natural products and biomaterials. nih.govajrconline.orgsaspublishers.com They offer advantages such as increased sample throughput, better reproducibility, specificity, and sensitivity. ecronicon.net

The term "hyphenation" refers to the online combination of a separation technique and one or more spectroscopic detection techniques. nih.govsaspublishers.com This approach has significantly broadened the applications of analytical methods in the analysis of biomaterials and natural products over the past decades. nih.govsaspublishers.com

Method Validation and Quality Control in this compound Analytical Studies

Analytical method validation is a critical process to ensure that an analytical procedure is reliable and suitable for its intended purpose. particle.dkdemarcheiso17025.comamericanpharmaceuticalreview.com This involves providing documented evidence that the method consistently yields accurate and reliable results. particle.dkdemarcheiso17025.com Validation is essential for quality management and compliance with regulatory standards, such as ICH guidelines. particle.dkdemarcheiso17025.com

Key validation characteristics typically assessed include accuracy, precision (repeatability and intermediate precision), specificity, detection limit, quantitation limit, linearity, range, and robustness. demarcheiso17025.com Method validation is crucial before an analytical procedure is used routinely, particularly in quality control laboratories for release or stability testing. americanpharmaceuticalreview.com

Quality control measures are implemented to monitor the performance of validated analytical methods over time. This includes using system suitability tests and analytical quality control samples. particle.dk Method validation is an ongoing process, and the performance of the analytical procedure should be reviewed and trended regularly. americanpharmaceuticalreview.com Changes to a validated method require evaluation through a change control program to assess their impact. americanpharmaceuticalreview.com

The objective of method validation is to demonstrate that the analytical procedure meets predefined performance criteria. europa.eu This is achieved through validation studies designed to provide sufficient evidence of the method's suitability. europa.eu

Future Directions and Emerging Research Avenues for Acorone

Elucidation of Undiscovered Acorone Biosynthetic Pathways

The complete biosynthetic pathway for this compound has not yet been fully detailed. While related sesquiterpenoids have been studied, the specific enzymatic steps leading to the characteristic spirocyclic structure of this compound are largely unknown. nih.gov Future research will need to focus on identifying and characterizing the genes and enzymes responsible for its formation in plants like Acorus calamus.

Elucidating these pathways is crucial for several reasons. It can provide a deeper understanding of plant secondary metabolism and potentially enable the biotechnological production of this compound and related compounds. Methodologies for pathway elucidation often involve genetic manipulation and heterologous reconstitution of the pathways in host organisms like Saccharomyces cerevisiae or Aspergillus species. nih.gov Advances in genomics and bioinformatics have greatly accelerated the identification of biosynthetic gene clusters in various organisms. nih.gov For fungal secondary metabolites, these genes often form functional clusters, which can be predicted by genomic analysis. nih.govnih.govresearchgate.net A similar approach, combined with transcriptomic analysis, could be highly effective in identifying the non-clustered biosynthetic genes that are common in plants. nih.gov

Development of Novel Synthetic Strategies for this compound Analogues

The development of novel synthetic strategies is essential for producing this compound analogues for structure-activity relationship (SAR) studies. Creating a library of derivatives with systematic modifications to the this compound scaffold will allow researchers to probe the pharmacophore and optimize biological activity. Strategies such as scaffold hopping, which involves replacing a central molecular core with a bioisosteric equivalent, could lead to the discovery of compounds with improved properties. nih.gov

Future synthetic efforts may draw inspiration from methodologies developed for other complex natural products. nih.gov These can include multi-step procedures that build the molecule from simple starting materials or more efficient one-pot reactions that combine several transformations into a single step. nih.gov For instance, the synthesis of thioaurone analogues involves various methods, including multi-step procedures starting from key intermediates or one-pot reactions involving alkyne intermediates. nih.gov Applying similar innovative and efficient synthetic methodologies to this compound will be critical for generating a diverse range of analogues for biological screening.

Advanced Mechanistic Studies of this compound Biological Activities

While preliminary studies have indicated various biological activities for extracts of Acorus calamus, which contains this compound, the precise molecular mechanisms of action for this compound itself are not well understood. nih.gov Future research must move beyond preliminary screening to conduct advanced mechanistic studies to identify the specific protein targets and signaling pathways modulated by this compound.

Modern approaches to target identification and mechanism-of-action studies are multifaceted, incorporating direct biochemical methods, genetic interaction mapping, and computational inference. nih.gov These studies are vital for understanding both the on-target effects responsible for the desired therapeutic activity and any off-target effects. nih.gov By pinpointing the molecular targets, researchers can better understand the compound's biological role and predict its potential therapeutic applications and liabilities.

Exploration of New this compound-Derived Bioactive Compounds

The this compound scaffold represents a promising starting point for the discovery of new bioactive compounds. Chemical modification of the parent molecule can lead to derivatives with enhanced potency, selectivity, or novel biological activities. Phytochemical studies on Acorus calamus have already led to the isolation of new acorane-type sesquiterpenes, demonstrating the chemical diversity that can be derived from this structural class. nih.govresearchgate.net

The exploration of new derivatives will involve synthesizing analogues and screening them against a wide range of biological targets. For example, studies on asarone (B600218), another compound from Acorus, have led to the isolation of new bioactive phenylpropanoids. researchgate.net Similarly, systematic modification of the this compound structure could yield new leads for various conditions. Bioactivity studies on compounds from A. calamus have shown potential anti-dementia, anti-microbial, and anti-epileptic activities, suggesting fertile ground for the exploration of new this compound derivatives. nih.gov

Integration of Omics Technologies in this compound Research

The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to this compound research. These technologies can provide a comprehensive view of the biological processes related to this compound, from its biosynthesis to its effects on cellular systems.

Transcriptomics and metabolomics, in particular, are powerful tools for identifying genes and metabolites involved in specific biological pathways. nih.gov For example, combining these analyses has been used to reveal the regulation of flavonoids in leaf color changes and to identify pathways related to drought stress in plants. mdpi.comnih.gov Applying these integrated approaches to Acorus species could accelerate the discovery of the this compound biosynthetic pathway (linking to section 9.1) and identify how its production is regulated within the plant. This knowledge can be leveraged for metabolic engineering to enhance the production of this compound or its precursors.

Computational Modeling for this compound Structure-Activity Relationship Studies

Computational modeling is an indispensable tool in modern drug discovery for exploring structure-activity relationships (SAR). uni-bonn.de Quantitative Structure-Activity Relationship (QSAR) models, in particular, establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov

For this compound, computational approaches can be used to design and screen virtual libraries of analogues before committing to their chemical synthesis. By analyzing the three-dimensional structure of this compound and its potential binding interactions with biological targets, researchers can make informed decisions about which modifications are most likely to enhance activity. Machine learning and deep learning techniques are increasingly being used to build more accurate and predictive QSAR models, which can significantly streamline the process of optimizing lead compounds. mdpi.com These in silico methods help to prioritize synthetic efforts, saving time and resources in the search for more effective this compound-based therapeutic agents. uni-bonn.de

Q & A

Q. What statistical approaches are robust for analyzing this compound’s dose-dependent effects in preclinical trials?

  • Methodological Answer :
  • ANOVA with Post-Hoc Tests : Compare multiple doses (e.g., Tukey’s HSD).
  • Nonlinear Regression : Fit dose-response curves (e.g., log-logistic models).
  • Bayesian Hierarchical Modeling : Account for inter-study variability in meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.